

CAS number 774230-98-7 properties and safety data

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Compound of Interest

Compound Name: 1-(5-Bromothiazol-2-yl)ethanone

Cat. No.: B1517276

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An In-Depth Technical Guide to **1-(5-Bromothiazol-2-yl)ethanone** (CAS 774230-98-7) for Drug Discovery and Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, thiazole derivatives are of paramount importance due to their presence in a wide array of bioactive molecules. **1-(5-Bromothiazol-2-yl)ethanone**, identified by CAS Number 774230-98-7, is a key heterocyclic building block whose strategic functionalization allows for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and crucial safety data, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

1-(5-Bromothiazol-2-yl)ethanone is a solid organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position.^[1] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for its structural and chemical nature.^[1]

Identifier	Value
CAS Number	774230-98-7
IUPAC Name	1-(5-bromo-1,3-thiazol-2-yl)ethanone
Molecular Formula	C ₅ H ₄ BrNOS
Molecular Weight	206.06 g/mol
Canonical SMILES	<chem>CC(=O)C1=NC=C(S1)Br</chem>
InChI Key	RNNZWFBZBNHQOO-UHFFFAOYSA-N

Physicochemical Data

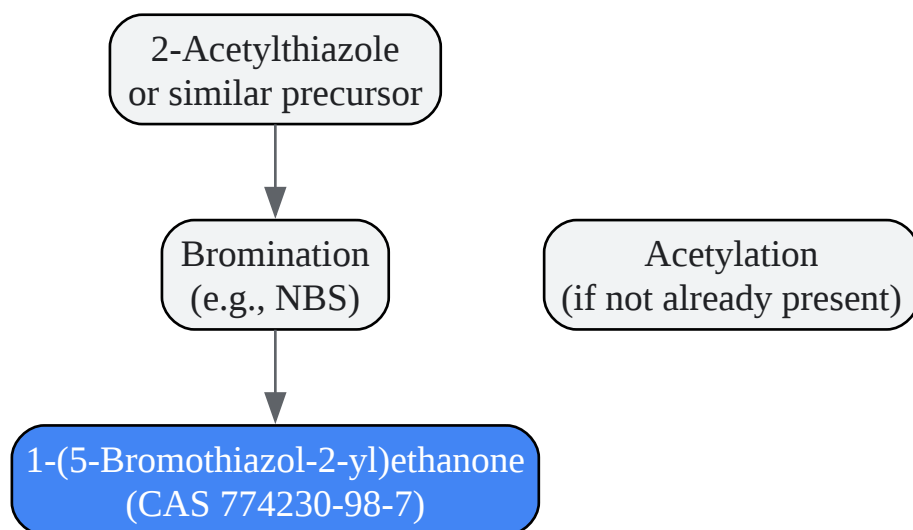
While extensive experimental data for this specific intermediate is not widely published, key properties can be estimated based on its structure and data from analogous compounds. These values are crucial for planning reactions, purification, and storage.

Property	Value / Predicted Range	Source / Notes
Physical Form	Solid	^[2]
Melting Point	60 - 100 °C (estimated)	Based on structural analogs ^[1]
Solubility	Moderate in organic solvents	^[1]
Polar Surface Area	58.20 Å ²	Predicted ^[1]
LogP (Octanol/Water)	2.11	Predicted ^[1]

Synthesis and Manufacturing

The synthesis of **1-(5-Bromothiazol-2-yl)ethanone** typically involves a two-stage process: the regioselective bromination of a 2-substituted thiazole precursor, followed by the introduction of the acetyl group. Modern methods often favor safer and more selective brominating agents over elemental bromine.

A common synthetic approach involves the bromination of a suitable thiazole compound at the 5-position, followed by an acetylation reaction.[1] N-Bromosuccinimide (NBS) is a frequently used brominating agent that offers advantages in handling and selectivity compared to liquid bromine.[1]



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Caption: General synthetic workflow for **1-(5-Bromothiazol-2-yl)ethanone**.

Chemical Reactivity and Synthetic Applications

The true value of **1-(5-Bromothiazol-2-yl)ethanone** lies in its versatile reactivity, which stems from its three key functional components: the aromatic thiazole ring, the electrophilic carbonyl carbon of the ethanone group, and the reactive carbon-bromine bond. This trifecta of reactivity allows for its use as a scaffold in the construction of more complex, biologically active molecules.[1]

Key Reactive Sites

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References

- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
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